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Compound of Interest

Compound Name: Butyl Benzoate

Cat. No.: B1668117

The following tables summarize the quantitative NMR data for butyl benzoate, recorded in
deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as the internal standard.

'H NMR Spectral Data

The 'H NMR spectrum of butyl benzoate is characterized by distinct signals corresponding to
the aromatic protons of the benzoate group and the aliphatic protons of the butyl chain.

. . Coupling
Proton Chemical Shift o i
_ Multiplicity Constant (J, Integration
Assignment (5, ppm)
Hz)
H-ortho (Ar-H) 8.04[1] Doublet (d) 7.8[1] 2H
H-para (Ar-H) 7.54[1] Triplet (t) 7.4[1] 1H
H-meta (Ar-H) 7.43[1] Triplet (t) 7.7[1] 2H
-OCH:- (Butyl) 4.33[1] Triplet (t) 6.6[1] 2H
TOCH:CHz- 1.75[1] Quintet 7.1[1] 2H
: uinte .

(Butyl)
-CH2CH2CHs

1.48[1] Sextet 7.4[1] 2H
(Butyl)
-CHs (Butyl) 0.98[1] Triplet (t) 7.4[1] 3H
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3C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. Due to
the symmetry of the benzene ring, two pairs of aromatic carbons are chemically equivalent.

Carbon Assignment Chemical Shift (3, ppm)
C=0 (Ester Carbonyl) 166.8[1]

C-para (Ar-C) 132.9[1]

C-ipso (Ar-C) 130.7[1]

C-ortho (Ar-C) 129.7[1]

C-meta (Ar-C) 128.4[1]

-OCHa2- (Butyl) 64.9[1]

-OCH2CH2- (Butyl) 30.9[1]

-CH2CH2CHs (Butyl) 19.4[1]

-CHs (Butyl) 13.9[1]

Visualization of Butyl Benzoate Structure and NMR
Assighments

The following diagram illustrates the chemical structure of butyl benzoate with labels
corresponding to the proton and carbon assignments in the tables above.
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Caption: Structure of butyl benzoate with *H and 13C NMR assignments.

Experimental Protocols

The acquisition of high-quality NMR spectra requires careful sample preparation and the
selection of appropriate instrument parameters.
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Sample Preparation

Sample Purity: Ensure the butyl benzoate sample is of high purity to avoid signals from
contaminants. Purification can be performed using methods like distillation or column
chromatography.[2]

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is
crucial. Deuterated chloroform (CDCIs) is a common and effective solvent for butyl
benzoate.[”]

Concentration:

o For 'H NMR, dissolve 5-10 mg of butyl benzoate in approximately 0.6-0.7 mL of CDCls.[2]

o For 3C NMR, a higher concentration is necessary due to the low natural abundance of the
13C isotope. Dissolve 20-50 mg of the sample in 0.6-0.7 mL of CDCls.[2]

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for both *H and
13C NMR, with its chemical shift set to 0.00 ppm.[2][3] Many commercially available
deuterated solvents contain TMS.

Sample Transfer: Filter the prepared solution through a Pasteur pipette with a small cotton or
glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

[2]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

1H NMR Acquisition Parameters:[2]

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: ~12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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e Number of Scans: 8-16 scans.

13C NMR Acquisition Parameters:[2]

Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30).

Spectral Width: ~200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.

Data Processing

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

For *H NMR, integrate the signals to determine the relative number of protons.

Perform peak picking to identify the precise chemical shifts of all signals in both spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Data Presentation: *H and 3C NMR of Butyl Benzoate].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668117#1h-nmr-and-13c-nmr-spectra-of-butyl-
benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1668117#1h-nmr-and-13c-nmr-spectra-of-butyl-benzoate
https://www.benchchem.com/product/b1668117#1h-nmr-and-13c-nmr-spectra-of-butyl-benzoate
https://www.benchchem.com/product/b1668117#1h-nmr-and-13c-nmr-spectra-of-butyl-benzoate
https://www.benchchem.com/product/b1668117#1h-nmr-and-13c-nmr-spectra-of-butyl-benzoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668117?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

